![molecular formula C23H27N5O3S2 B11611194 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611194.png)
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidin-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate thioamide with an α,β-unsaturated carbonyl compound under basic conditions.
Construction of the Pyrido[1,2-A]pyrimidinone Core: This step involves the cyclization of a suitable aminopyrimidine derivative with an aldehyde or ketone, followed by oxidation to form the pyrido[1,2-A]pyrimidinone core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyl or morpholinyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. In a study evaluating similar thiazolidinone derivatives, compounds demonstrated moderate to strong activity against common pathogens such as E. coli and S. aureus . The mechanism involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer effects . In vitro assays have shown cytotoxic activity against several cancer cell lines. For instance, derivatives of thiazolidinones have been reported to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .
Anti-inflammatory Effects
The compound has also been noted for its potential anti-inflammatory effects . It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Evaluation
In a comparative study of thiazolidinone derivatives, the compound was tested against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 256 µg/mL, demonstrating moderate efficacy compared to standard antibiotics .
Case Study 2: Anticancer Activity
A series of experiments were conducted on various cancer cell lines where the compound exhibited IC50 values indicating significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one
- **3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one
Uniqueness
The uniqueness of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Biological Activity
The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one represents a novel chemical entity with potential therapeutic applications. Its structure combines elements from thiazolidinones and pyrido-pyrimidines, which are known for various biological activities including antitumor, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiazolidinone moiety : Known for its diverse biological activities.
- Pyrido-pyrimidine framework : Associated with anticancer properties.
Antitumor Activity
Research indicates that derivatives of thiazolidinones exhibit significant antitumor effects. For instance, compounds similar to the one have shown potent cytotoxicity against glioblastoma cells. A study by Da Silva et al. demonstrated that thiazolidinone derivatives reduced cell viability in glioblastoma multiforme cells significantly, suggesting that the compound may possess similar antitumor properties .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. A study reported that thiazolidinone derivatives exhibited MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating strong antibacterial efficacy .
Table 2: Antibacterial Activity of Related Compounds
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity against several strains of fungi. The minimum inhibitory concentrations (MICs) were reported to range from 0.004 to 0.06 mg/mL for various fungal species, demonstrating its potential as an antifungal agent .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Biofilm Disruption : Some derivatives have shown the ability to inhibit biofilm formation in bacterial cultures, which is critical for treating persistent infections .
- Targeting Specific Enzymes : Molecular docking studies suggest that the compound may interact with specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of thiazolidinone derivatives:
- A study investigated the cytotoxicity of thiazolidinones on various cancer cell lines, revealing IC50 values that indicate significant potency against tumor growth.
- Another research focused on the antibacterial efficacy of these compounds against resistant strains of bacteria, showing that some thiazolidinones can outperform conventional antibiotics.
Properties
Molecular Formula |
C23H27N5O3S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H27N5O3S2/c1-3-8-28-22(30)18(33-23(28)32)15-17-19(24-7-5-9-26-11-13-31-14-12-26)25-20-16(2)6-4-10-27(20)21(17)29/h3-4,6,10,15,24H,1,5,7-9,11-14H2,2H3/b18-15- |
InChI Key |
GYVUBJJARAVPSD-SDXDJHTJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCCCN4CCOCC4 |
Origin of Product |
United States |
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